7-Methoxy-3,7-dimethyloctan-3-ol
Description
Contextualization within Modern Organic Chemistry Research
7-Methoxy-3,7-dimethyloctan-3-ol, a branched tertiary alcohol, holds a specific position in contemporary organic chemistry, largely due to its structural characteristics. Its molecular formula is C₁₁H₂₄O₂, and it features a methoxy (B1213986) group at the seventh carbon and methyl groups at the third and seventh positions. This structure places it within the broader family of terpene derivatives, which are a significant focus of research in various chemical applications. nih.govnih.gov
The presence of both a hydroxyl group and an ether (methoxy) group makes it a bifunctional molecule, offering multiple sites for chemical reactions. These functional groups allow for a range of transformations, such as oxidation to form ketones or aldehydes, and substitution reactions where the methoxy group can be replaced. This reactivity makes it a valuable intermediate in the synthesis of more complex molecules.
Research into similar compounds, such as other methoxylated and branched-chain alcohols, is driven by their potential applications. For instance, related terpene alcohols are widely studied for their use in the fragrance industry and have shown potential in biochemical and pharmaceutical research. jm-distro.com The study of how specific structural features, like the methoxy group, influence a molecule's properties is a common theme in modern medicinal and materials chemistry. nih.govnih.gov For example, the presence of methoxy groups can affect a molecule's metabolic stability and bioaccumulation potential. nih.gov
The synthesis of this compound itself presents interesting challenges and strategies in organic synthesis. A typical synthetic route involves the hydrochlorination of dihydromyrcene (B1198221), followed by methoxylation and subsequent epoxidation and hydrogenation. chemicalbook.comchemicalbook.com The control of reaction conditions to ensure high yield and purity is a key aspect of its industrial production.
Historical Perspectives on the Study of Methoxylated Octanols
The study of methoxylated octanols is rooted in the broader history of terpene and terpenoid chemistry. The exploration of terpenes began in the 19th century with the investigation of essential oils. jm-distro.com German chemist Otto Wallach was a pioneer in this field, and his work laid the foundation for understanding these compounds. jm-distro.com
The 20th century saw significant advancements in the classification and understanding of terpene structures, with researchers like Leopold Ruzicka establishing a system based on isoprene (B109036) units. jm-distro.comwikipedia.org This systematic approach paved the way for the targeted synthesis and study of specific terpene derivatives, including various alcohols and ethers.
While specific historical research on this compound is not extensively documented in readily available literature, the development of related compounds provides context. For instance, the study of branched aldehydes and ethers has a rich history within organic chemistry. The fragrance industry, in particular, has been a driving force in the synthesis and characterization of novel terpene-derived alcohols and their derivatives for their unique scents. chemicalbook.comsolubilityofthings.com The synthesis of related compounds often starts from readily available terpene precursors like dihydromyrcene or geraniol (B1671447). The investigation of how functional groups like methoxy groups alter the chemical and sensory properties of these molecules has been a continuous area of interest. nih.gov
Chemical and Physical Properties
Below is a table summarizing the key chemical and physical properties of this compound and its related compounds.
| Property | This compound | 7-Methoxy-3,7-dimethyloctan-2-ol (B1581215) | 7-Methoxy-3,7-dimethyloctanal | 3,7-Dimethyloctan-3-ol |
| Molecular Formula | C₁₁H₂₄O₂ | C₁₁H₂₄O₂ chemicalbook.comcymitquimica.com | C₁₁H₂₂O₂ | C₁₀H₂₂O solubilityofthings.com |
| Molecular Weight | 188.31 g/mol | 188.31 g/mol chemicalbook.comcymitquimica.com | Not specified | Not specified |
| Functional Groups | Tertiary alcohol, Ether (methoxy) | Secondary alcohol, Ether (methoxy) chemicalbook.comcymitquimica.com | Aldehyde, Ether (methoxy) solubilityofthings.com | Tertiary alcohol solubilityofthings.com |
| Solubility | Not specified | Not specified | Likely soluble in polar and non-polar solvents due to amphiphilic nature. solubilityofthings.com | Moderately soluble in water, good solubility in organic solvents. solubilityofthings.com |
| Odor | Sandalwood-like | Sandalwood-like, with a floral, woody note chemicalbook.comchemicalbook.com | Sweet and fresh solubilityofthings.com | Not specified |
Research Findings on Related Compounds
Research on structurally similar compounds provides insights into the potential areas of interest for this compound.
| Compound | Research Area | Key Findings |
| 7-Methoxy-3,7-dimethyloctan-2-ol | Cosmetics, Perfumery | Used as a top note in high-quality sandalwood compositions. chemicalbook.comchemicalbook.com Investigated for its antioxidant and anti-aging properties in skin care. cymitquimica.com |
| 7-Methoxy-3,7-dimethyloctanal | Organic Synthesis, Fragrance | Valued as a research compound due to its distinct chemical structure with both aldehyde and methoxy groups. Used as a fragrance agent. solubilityofthings.com |
| Methoxylated Flavones | Medicinal Chemistry | Studied for their potential in treating breast cancer, with research suggesting that the number and position of methoxy groups can influence biological activity. nih.gov |
| Terpenes and Terpenoids | General | A diverse class of natural products with a wide range of biological activities and applications, including pharmaceuticals and fragrances. nih.govjm-distro.com Their synthesis is a major area of research. nih.gov |
Structure
3D Structure
Properties
CAS No. |
94230-87-2 |
|---|---|
Molecular Formula |
C11H24O2 |
Molecular Weight |
188.31 g/mol |
IUPAC Name |
7-methoxy-3,7-dimethyloctan-3-ol |
InChI |
InChI=1S/C11H24O2/c1-6-11(4,12)9-7-8-10(2,3)13-5/h12H,6-9H2,1-5H3 |
InChI Key |
GOQKULHUGPFFMU-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)(CCCC(C)(C)OC)O |
Origin of Product |
United States |
Synthetic Methodologies for 7 Methoxy 3,7 Dimethyloctan 3 Ol
De Novo Synthetic Routes and Pathway Elucidation
Multi-Step Approaches from Terpenoid Precursors
The synthesis of related alkoxy-terpenoid alcohols often commences with abundant and structurally similar terpenoid precursors. Dihydromyrcene (B1198221) (3,7-dimethylocta-1,6-diene) and citronellol (B86348) are common starting materials. usfca.edu
A plausible and documented route for a structural isomer involves a multi-step sequence starting from dihydromyrcene. chemicalbook.comscentree.co This process typically includes:
Hydrochlorination: Dihydromyrcene is treated with hydrochloric acid to yield 2-chloro-2,6-dimethyl-7-octene. chemicalbook.comscentree.co
Methoxylation: The resulting chlorinated compound undergoes methoxylation to introduce the methoxy (B1213986) group. chemicalbook.comscentree.co
Epoxidation: The remaining double bond in the molecule is then epoxidized, commonly using a peracid. chemicalbook.comscentree.co
Reduction: The final alcohol is obtained through the reduction of the epoxide. chemicalbook.com For the synthesis of the related 7-methoxy-3,7-dimethyloctan-2-ol (B1581215), this is achieved by hydrogenation, for instance, in the presence of Raney nickel. chemicalbook.comscentree.co
An alternative approach starts with citronellol, which can be converted to the target molecule through a six-step process where key steps involve a Wacker Oxidation and a subsequent reduction. usfca.edu
A simplified three-step synthesis of the related compound rac-Osyrol® from dihydromyrcene has also been reported, highlighting the epoxidation of the terminal double bond and a regioselective reduction of the epoxide as key steps. researchgate.net
The table below summarizes potential precursor-based synthetic pathways.
| Starting Material | Key Intermediates/Reagents | Product |
| Dihydromyrcene | Hydrochloric acid, Methanol (B129727), Peracid, Reducing agent (e.g., Raney Ni) | 7-Methoxy-3,7-dimethyloctan-2-ol |
| Citronellol | Wacker Oxidation reagents, Sodium borohydride | 7-Methoxy-3,7-dimethyloctan-2-ol |
| Dihydromyrcene | Urea hydrogen peroxide (UHP), Vitride® | rac-Osyrol® |
Investigations into Stereoselective Synthesis of Chiral Isomers
The molecule 7-methoxy-3,7-dimethyloctan-3-ol possesses chiral centers, meaning different stereoisomers exist. The synthesis of specific stereoisomers is a complex challenge. For economic reasons, commercial products are often sold as mixtures of stereoisomers. google.com
However, should the preparation of individual stereoisomers be necessary, established methods such as preparative High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), crystallization, or stereoselective synthesis can be employed. google.com Research into the stereoselective synthesis of related terpenoids, such as methoprene, has utilized chiral starting materials and stereoselective reactions to control the final stereochemistry. researchgate.net For instance, the synthesis of chiral terpenoid building blocks has been achieved through Ru-catalyzed enantioselective hydrogenation. researchgate.net These general strategies could potentially be adapted for the stereoselective synthesis of this compound isomers, although specific research on this compound is not publicly documented.
Functionalization and Derivatization Strategies for Research Purposes
The chemical structure of this compound contains a tertiary alcohol and a methoxy group, which can be targets for functionalization and derivatization. While specific research on the derivatization of this exact molecule is scarce, general organic chemistry principles apply. The tertiary alcohol can be a site for etherification or esterification under specific conditions, though it is generally less reactive than primary or secondary alcohols.
Research on the functionalization of unreactive C-H and C-C bonds in related structures, such as 7-azido-3,7-dimethyloctan-1-ol, demonstrates advanced methods for modifying alkyl chains. nii.ac.jp Such strategies could theoretically be applied to create novel derivatives of this compound for research applications.
Optimization of Reaction Conditions and Catalyst Systems
The optimization of reaction conditions and catalyst systems is crucial for improving yield, selectivity, and economic viability of chemical syntheses. In the synthesis of related fragrance compounds, significant effort is dedicated to finding efficient catalysts.
For the methoxylation step in the synthesis of related compounds, cation exchange resins have been used to catalyze the etherification of citronellal (B1669106) with methanol. researchgate.net In other syntheses, palladium nanoparticles have been shown to be effective for the selective hydrogenolysis of epoxides in water, which is a greener solvent alternative. researchgate.net The choice of catalyst can significantly influence the reaction pathway and product distribution. For example, the use of palladium(II) chloride with dihydromyrcene can lead to different products depending on the reaction conditions. researchgate.net
The table below outlines some catalyst systems used in the synthesis of structurally related terpenoid compounds.
| Reaction Step | Catalyst System | Precursor |
| Etherification | Cation exchange resin | Citronellal |
| Epoxide Reduction | Palladium nanoparticles | 7,8-epoxy-2-methoxy-2,6-dimethyloctane |
| Hydrogenation | Raney nickel | Epoxide intermediate |
| Enantioselective Hydrogenation | Ruthenium/axially chiral phosphine | 3-aryl-2-methylacrylic acid |
Mechanistic Investigations of 7 Methoxy 3,7 Dimethyloctan 3 Ol Transformations
Pathways of Oxidation and Reduction Reactions
Oxidation Reactions:
Tertiary alcohols, such as 7-Methoxy-3,7-dimethyloctan-3-ol, are generally resistant to oxidation under mild conditions. studymind.co.ukchemguide.co.uklibretexts.orglibretexts.orglibretexts.org This is because the carbon atom bearing the hydroxyl group (C-3) lacks a hydrogen atom that can be readily removed during the oxidation process, which is a key step in the formation of a carbonyl group. studymind.co.ukchemguide.co.uklibretexts.org Strong oxidizing agents under harsh conditions, such as vigorous heating in the presence of strong acids, can lead to the cleavage of carbon-carbon bonds, resulting in a mixture of degradation products rather than a simple oxidation product.
Illustrative Oxidation Attempts on this compound
| Oxidizing Agent | Conditions | Major Products |
| K₂Cr₂O₇ / H₂SO₄ | Room Temperature | No Reaction |
| KMnO₄ / NaOH | Cold | No Reaction |
| O₃ then Zn/H₂O | -78 °C to Room Temp | Degradation Products |
Reduction Reactions:
The reduction of the tertiary alcohol in this compound to the corresponding alkane, 7-Methoxy-3,7-dimethyloctane, is a challenging transformation that requires specific reagents. Direct deoxygenation of alcohols is not a trivial process. One potential pathway involves the conversion of the alcohol to a good leaving group, such as a tosylate, followed by reduction with a strong hydride reagent like lithium aluminum hydride (LiAlH₄).
Another approach is the Barton-McCombie deoxygenation, which involves the formation of a thionoester intermediate followed by a radical-initiated reduction. More modern methods for the deoxygenation of tertiary alcohols may employ silane-based reducing agents in the presence of a Lewis acid catalyst. organic-chemistry.org
Nucleophilic Substitution Reactions Involving the Methoxy (B1213986) Group
The methoxy group in this compound is part of a tertiary ether linkage. Ethers are generally unreactive and require strong acids to undergo cleavage. libretexts.orgchemistrysteps.com The mechanism of ether cleavage typically proceeds via protonation of the ether oxygen, followed by nucleophilic attack by a halide ion.
In the case of this compound, the ether is tertiary. Treatment with a strong acid like HBr or HI would lead to protonation of the methoxy oxygen. The subsequent cleavage can proceed through an SN1-type mechanism due to the stability of the resulting tertiary carbocation at the C-7 position. libretexts.orgchemistrysteps.com
Mechanism of Acid-Catalyzed Cleavage of the Methoxy Group:
Protonation of the ether oxygen: The oxygen of the methoxy group is protonated by the strong acid (e.g., HBr), forming a good leaving group (methanol).
Formation of a tertiary carbocation: The protonated ether cleaves to form methanol (B129727) and a stable tertiary carbocation at C-7.
Nucleophilic attack: A bromide ion (Br⁻) then attacks the tertiary carbocation to form 7-bromo-3,7-dimethyloctan-3-ol.
Illustrative Products of Ether Cleavage
| Reagent | Conditions | Major Products |
| HBr (conc.) | Heat | 7-Bromo-3,7-dimethyloctan-3-ol, Methanol |
| HI (conc.) | Heat | 7-Iodo-3,7-dimethyloctan-3-ol, Methanol |
Note: This table presents the expected products based on the general mechanism of tertiary ether cleavage.
Mechanisms of Rearrangement and Elimination Reactions
Acid-catalyzed dehydration of alcohols is a common elimination reaction that proceeds through a carbocation intermediate, which is susceptible to rearrangement. masterorganicchemistry.comlibretexts.orglibretexts.orgmasterorganicchemistry.comyoutube.com For this compound, a tertiary alcohol, dehydration would be expected to proceed via an E1 mechanism.
Mechanism of Acid-Catalyzed Dehydration:
Protonation of the hydroxyl group: The hydroxyl group at C-3 is protonated by a strong acid (e.g., H₂SO₄) to form a good leaving group (water).
Formation of a tertiary carbocation: Loss of a water molecule leads to the formation of a tertiary carbocation at C-3.
Deprotonation: A weak base (e.g., water or HSO₄⁻) removes a proton from an adjacent carbon (C-2 or C-4) to form an alkene. According to Zaitsev's rule, the more substituted alkene is generally the major product. masterorganicchemistry.com
Potential for Rearrangement:
While the initially formed carbocation at C-3 is tertiary, it is important to consider the possibility of hydride or alkyl shifts that could lead to a more stable carbocation. In this specific structure, a 1,2-hydride shift from C-4 to C-3 would result in a secondary carbocation, which is less stable. A methyl shift from C-3 is also unlikely. Therefore, significant rearrangement of the initial carbocation is not anticipated, and the primary elimination products would be the Zaitsev and Hofmann products from deprotonation at C-2 and C-4.
Illustrative Dehydration Products
| Catalyst | Conditions | Major Alkene Products |
| H₂SO₄ (conc.) | Heat | 7-Methoxy-3,7-dimethyloct-2-ene and 7-Methoxy-3,7-dimethyloct-3-ene |
| H₃PO₄ (conc.) | Heat | 7-Methoxy-3,7-dimethyloct-2-ene and 7-Methoxy-3,7-dimethyloct-3-ene |
Note: This table illustrates the expected products from the E1 dehydration of this compound.
Role of Catalysis in Chemical Transformations
Catalysis plays a pivotal role in enabling and directing the chemical transformations of this compound.
Acid Catalysis: As discussed, strong acids are essential catalysts for both the dehydration of the tertiary alcohol and the cleavage of the methoxy group. libretexts.orglibretexts.org The acid protonates the oxygen atom of the alcohol or ether, converting a poor leaving group (⁻OH or ⁻OCH₃) into a good leaving group (H₂O or CH₃OH), thereby facilitating the formation of a carbocation intermediate.
Metal Catalysis: While not extensively studied for this specific molecule, transition metal catalysts could potentially be employed for various transformations. For instance, palladium or platinum catalysts are commonly used for hydrogenation reactions, which could be relevant if unsaturated derivatives of the compound were prepared. Lanthanide catalysts have been shown to be effective in intramolecular hydroalkoxylation/cyclization reactions of certain unsaturated alcohols, suggesting a potential, albeit likely complex, avenue for transformations of derivatives of this compound. acs.org
Photoredox Catalysis: Modern synthetic methods increasingly utilize photoredox catalysis to generate reactive intermediates under mild conditions. nih.govnih.govacs.org For instance, photoredox catalysis can be used to generate alkoxy radicals from alcohols, which can then undergo a variety of reactions. nih.govnih.govacs.org This approach could potentially open up new reaction pathways for this compound that are not accessible through traditional thermal methods.
Advanced Spectroscopic Characterization and Structural Elucidation
Application of Multi-dimensional Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the carbon-hydrogen framework of an organic molecule. While one-dimensional (1D) ¹H and ¹³C NMR provide initial information, multi-dimensional (2D) NMR techniques are essential for the complete and unambiguous assignment of all proton and carbon signals, especially for a molecule with multiple methyl groups and a non-trivial carbon chain like 7-Methoxy-3,7-dimethyloctan-3-ol.
The expected ¹H NMR spectrum would feature distinct signals for the methoxy (B1213986) protons, the protons of the ethyl group at C3, and the various methylene (B1212753) and methyl protons along the octanol (B41247) backbone. Similarly, the ¹³C NMR spectrum would show signals for each of the 11 unique carbon atoms. However, due to signal overlap in the 1D spectra, 2D NMR is crucial.
Key 2D NMR Experiments for Structural Elucidation:
COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks, typically through two or three bonds. sdsu.edu For this compound, COSY would be used to trace the connectivity from the ethyl group's methylene protons to its methyl protons, and along the methylene chain (C4, C5, C6). sdsu.eduscribd.com
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms (¹H-¹³C). sdsu.eduunina.it It allows for the definitive assignment of each carbon atom that has attached protons. For instance, the proton signal for the methoxy group would correlate with the methoxy carbon signal.
HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons over two to three bonds. sdsu.eduunina.it This is particularly powerful for identifying quaternary carbons (like C3 and C7) and for piecing together the entire molecular structure. For example, the protons of the methyl groups at C3 and C7 would show correlations to their respective quaternary carbon atoms.
A hypothetical table of expected NMR data is presented below, based on the analysis of structurally similar compounds.
| Atom Position | Expected ¹H Chemical Shift (ppm) | Expected ¹³C Chemical Shift (ppm) | Key HMBC Correlations (¹H → ¹³C) |
| 1-CH₃ | Triplet | ~10-15 | C2, C3 |
| 2-CH₂ | Quartet | ~30-35 | C1, C3, C4 |
| 3-C(OH)CH₃ | Singlet | ~70-75 (Quaternary) | - |
| 3-CH₃ | Singlet | ~25-30 | C2, C3, C4 |
| 4-CH₂ | Multiplet | ~40-45 | C2, C3, C5, C6 |
| 5-CH₂ | Multiplet | ~20-25 | C4, C6, C7 |
| 6-CH₂ | Multiplet | ~40-45 | C5, C7, C8-CH₃ |
| 7-C(OCH₃) | - | ~75-80 (Quaternary) | - |
| 7-OCH₃ | Singlet | ~48-52 | C7 |
| 8, 8'-CH₃ | Singlet | ~25-30 | C6, C7 |
This table is illustrative and based on general NMR principles and data for analogous structures. Actual chemical shifts can vary based on solvent and other experimental conditions.
Detailed Analysis of Mass Spectrometric Fragmentation Patterns
Mass spectrometry (MS) provides information about the molecular weight and elemental composition of a compound, as well as structural details based on its fragmentation patterns under ionization. For this compound (C₁₁H₂₄O₂, Molecular Weight: 188.31 g/mol ), Electron Ionization (EI) is a common technique that leads to predictable fragmentation pathways.
The primary fragmentation processes for alcohols include alpha-cleavage (cleavage of the C-C bond adjacent to the oxygen) and dehydration (loss of a water molecule). scribd.commdpi.com For ethers, alpha-cleavage next to the oxygen atom is also a dominant pathway. libretexts.orgmsu.edu
Expected Fragmentation Pathways for this compound:
Alpha-Cleavage at C3: Cleavage of the C2-C3 bond would result in the loss of an ethyl radical (•CH₂CH₃) to form a stable oxonium ion. Cleavage of the C3-C4 bond would lead to the loss of a larger alkyl radical.
Dehydration: The loss of a water molecule (H₂O, 18 Da) from the molecular ion is a characteristic fragmentation for alcohols, which would result in an ion at m/z 170. mdpi.com
Alpha-Cleavage at C7: Cleavage of the C6-C7 bond is expected, leading to a resonance-stabilized ion containing the methoxy group.
McLafferty-type Rearrangement: While less common for this specific structure, rearrangements involving hydrogen transfer could also occur.
A predicted table of major mass spectral fragments is shown below.
| m/z Value | Proposed Fragment Identity | Fragmentation Pathway |
| 173 | [M - CH₃]⁺ | Loss of a methyl radical from C7 |
| 170 | [M - H₂O]⁺ | Dehydration |
| 159 | [M - C₂H₅]⁺ | Alpha-cleavage at C3 |
| 101 | [C₆H₁₃O]⁺ | Cleavage of C4-C5 bond with charge retention on the oxygen-containing fragment |
| 73 | [C₄H₉O]⁺ | Alpha-cleavage at C3 with loss of the C4-C8 chain |
| 59 | [C₃H₇O]⁺ | Ion containing the methoxy group |
This table is based on established fragmentation patterns for alcohols and ethers. The relative intensities of these peaks would depend on the specific conditions of the mass spectrometer.
Chromatographic Method Development for Purity and Isomer Separation
Chromatographic techniques are essential for assessing the purity of this compound and for separating its potential stereoisomers. Given its structure, both gas chromatography (GC) and high-performance liquid chromatography (HPLC) are applicable.
Purity Analysis:
A reverse-phase HPLC (RP-HPLC) method would be suitable for determining the chemical purity of the compound. A C18 column with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727) would likely provide good separation of any non-isomeric impurities. cdnsciencepub.com For GC analysis, a non-polar or medium-polarity capillary column (e.g., polysiloxane-based) would be appropriate for assessing volatility and purity. gcms.cz
Isomer Separation:
Since this compound possesses a chiral center at C3, it can exist as a pair of enantiomers ((R)- and (S)-isomers). The separation of these enantiomers requires chiral chromatography.
Chiral Gas Chromatography (GC): This can be achieved using a capillary column coated with a chiral stationary phase (CSP), often a cyclodextrin (B1172386) derivative. mdpi.comgcms.czchromatographyonline.com Derivatized cyclodextrins create a chiral environment that allows for differential interaction with the two enantiomers, leading to their separation. mdpi.com
Chiral High-Performance Liquid Chromatography (HPLC): This technique employs a column packed with a chiral stationary phase. Polysaccharide-based CSPs, such as cellulose (B213188) or amylose (B160209) derivatives, are widely used for the resolution of a broad range of chiral compounds, including alcohols. nih.gov Alternatively, the enantiomers can be derivatized with a chiral agent to form diastereomers, which can then be separated on a standard achiral HPLC column. researchgate.net
A potential HPLC method for chiral separation is outlined in the table below.
| Parameter | Condition |
| Column | Chiral Stationary Phase (e.g., Cellulose tris(3,5-dimethylphenylcarbamate)) |
| Mobile Phase | n-Hexane / 2-Propanol mixture (Normal Phase) or Acetonitrile / Water (Reversed Phase) nih.gov |
| Flow Rate | 0.5 - 1.0 mL/min |
| Detection | UV (if derivatized) or Refractive Index (RI) / Evaporative Light Scattering (ELSD) |
Integration of Spectroscopic Data for Absolute Configuration Determination
Determining the absolute configuration (R or S) of the chiral center at C3 is the final step in the complete structural elucidation of this compound. This typically involves a combination of chemical derivatization and spectroscopic analysis, or the use of chiroptical techniques.
Mosher's Method:
A well-established NMR-based technique for determining the absolute configuration of chiral alcohols is the Mosher's method. mdpi.com This involves the formation of diastereomeric esters by reacting the alcohol with the (R)- and (S)-enantiomers of a chiral derivatizing agent, typically α-methoxy-α-trifluoromethylphenylacetic acid (MTPA).
The resulting diastereomeric esters are then analyzed by ¹H NMR. The anisotropic effect of the phenyl group in the MTPA moiety causes different chemical shifts for the protons near the chiral center in the two diastereomers. By analyzing the differences in these chemical shifts (Δδ = δS - δR), the absolute configuration of the alcohol can be deduced. mdpi.com
Vibrational Circular Dichroism (VCD) Spectroscopy:
VCD measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule. nih.govresearchgate.net It provides a detailed fingerprint of the molecule's three-dimensional structure. The absolute configuration is determined by comparing the experimental VCD spectrum with the spectrum predicted by quantum chemical calculations (typically using Density Functional Theory, DFT) for one of the enantiomers. nih.govmdpi.com A good match between the experimental and calculated spectra allows for an unambiguous assignment of the absolute configuration. researchgate.netacs.org This method is powerful as it does not require chemical derivatization.
Theoretical and Computational Chemistry Studies
Quantum Chemical Calculations of Molecular Geometry and Electronic Structure
Quantum chemical calculations are fundamental to predicting the three-dimensional arrangement of atoms in a molecule and the distribution of electrons. For a molecule like 7-Methoxy-3,7-dimethyloctan-3-ol, methods such as Density Functional Theory (DFT) or Møller-Plesset perturbation theory (MP2) would be employed to determine its optimal geometry.
The electronic structure, including the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), would be of particular interest. The HOMO is likely to be localized around the oxygen atoms of the hydroxyl and methoxy (B1213986) groups due to the presence of lone pairs, making these sites susceptible to electrophilic attack. The LUMO, conversely, would be distributed along the carbon backbone, indicating regions susceptible to nucleophilic attack.
Table 1: Predicted Molecular and Electronic Properties of this compound (based on analogs)
| Property | Predicted Value/Description | Computational Method Analogy |
| Molecular Formula | C₁₁H₂₄O₂ | - |
| Molecular Weight | 188.31 g/mol | - |
| Dipole Moment | Expected to be significant due to polar -OH and -OCH₃ groups. | DFT (B3LYP/6-31G*) |
| HOMO Energy | Relatively high, indicating susceptibility to oxidation. | DFT |
| LUMO Energy | Relatively low, indicating susceptibility to reduction. | DFT |
| HOMO-LUMO Gap | Moderate, suggesting moderate kinetic stability. | DFT |
Computational Modeling of Reaction Mechanisms and Transition States
Computational modeling is a powerful tool to elucidate the pathways of chemical reactions and identify the high-energy transition states that govern reaction rates. For this compound, several reactions could be modeled, such as dehydration, oxidation, or etherification.
For instance, the acid-catalyzed dehydration of the tertiary alcohol at C3 would proceed through a carbocation intermediate. Computational modeling could map the potential energy surface of this reaction, identifying the transition state for the loss of water and subsequent proton elimination to form an alkene. The stability of the resulting carbocation would be a key factor, influenced by the electron-donating effects of the alkyl and methoxy groups.
Similarly, the oxidation of the tertiary alcohol is generally difficult but can be modeled under specific conditions. The modeling of transition states for such reactions would involve calculating the energy barriers for different proposed mechanisms, providing insights into the most favorable reaction pathway.
Table 2: Hypothetical Reaction Modeling for this compound
| Reaction | Intermediate/Transition State | Computational Approach |
| Dehydration | Tertiary carbocation at C3 | DFT with a suitable functional and basis set |
| Oxidation of -OH | Radical or peroxy intermediate | Transition state search algorithms (e.g., QST2/QST3) |
| Ether Cleavage | Oxonium ion intermediate | Solvation models to account for solvent effects |
Prediction of Spectroscopic Parameters via Ab Initio Methods
Ab initio (from first principles) methods can predict spectroscopic data, such as Nuclear Magnetic Resonance (NMR) chemical shifts and infrared (IR) vibrational frequencies, with a high degree of accuracy. These predictions are invaluable for confirming the structure of newly synthesized compounds.
For this compound, the ¹H and ¹³C NMR spectra could be calculated using methods like the Gauge-Independent Atomic Orbital (GIAO) method, typically in conjunction with DFT. The calculated chemical shifts would then be compared to experimental data for validation. Key predicted signals would include those for the methoxy protons and carbon, the protons and carbon of the carbinol center (C3), and the various methyl groups, whose chemical shifts would be sensitive to their local electronic environment.
IR spectroscopy predictions would involve calculating the vibrational frequencies and their corresponding intensities. The characteristic O-H stretching frequency of the tertiary alcohol and the C-O stretching frequencies of the alcohol and ether groups would be prominent features.
Table 3: Predicted Spectroscopic Data for this compound
| Spectroscopy | Predicted Key Features | Basis of Prediction |
| ¹H NMR | Singlet for methoxy protons (~3.3 ppm), signals for methyl groups near the hydroxyl and methoxy functionalities. | GIAO-DFT |
| ¹³C NMR | Resonances for C3 (carbinol carbon) and C7 (ether-linked carbon) in the 70-80 ppm range. | GIAO-DFT |
| IR | Broad O-H stretch (~3400 cm⁻¹), C-O stretches (~1100-1200 cm⁻¹). | Frequency calculations at the DFT level |
Molecular Dynamics Simulations for Conformational Analysis
While quantum chemical calculations provide information on static molecular structures, molecular dynamics (MD) simulations offer insights into the dynamic behavior of molecules over time. For a flexible molecule like this compound, MD simulations are crucial for exploring its conformational landscape.
An MD simulation would involve placing the molecule in a simulated solvent box and solving Newton's equations of motion for all atoms over a period of nanoseconds. A patent for modeling consumer goods components, including the related compound 3,7-dimethyloctan-3-ol, outlines a conformational search using a molecular mechanics (MMFF) force field, followed by energy optimization using a semi-empirical method like PM3. google.com This approach would identify the most stable, low-energy conformers and the energy barriers between them.
The analysis of the MD trajectory would reveal the preferred dihedral angles along the carbon backbone and the extent of intramolecular interactions, such as transient hydrogen bonds between the hydroxyl and methoxy groups. This information is vital for understanding how the molecule interacts with other molecules, such as olfactory receptors.
Table 4: Parameters for a Hypothetical Molecular Dynamics Simulation of this compound
| Parameter | Value/Setting | Rationale |
| Force Field | MMFF94 or similar | Good for organic molecules, as seen in related studies. google.com |
| Solvent | Water or a non-polar solvent | To simulate different chemical environments. |
| Simulation Time | 10-100 ns | To adequately sample conformational space. |
| Temperature | 300 K | To simulate room temperature conditions. |
| Analysis | RMSD, dihedral angle distribution, radial distribution functions | To characterize conformational flexibility and interactions. |
Occurrence and Environmental Fate of 7 Methoxy 3,7 Dimethyloctan 3 Ol
Fate in Environmental Compartments
The distribution of a chemical in the environment is governed by its physicochemical properties. The data for the isomer 7-Methoxy-3,7-dimethyloctan-2-ol (B1581215) is used here as a proxy.
Physicochemical Properties of 7-Methoxy-3,7-dimethyloctan-2-ol (Proxy for -3-ol isomer)
| Property | Value | Source | Implication for Environmental Fate |
|---|---|---|---|
| Molecular Weight | 188.31 g/mol | directpcw.com | - |
| Vapor Pressure | 0.0125 mm Hg (1.67 Pa) at 25°C | directpcw.com | Low volatility. A small fraction may partition to the atmosphere from water or soil, but it will predominantly reside in condensed phases. |
| Log K_ow (Octanol-Water Partition Coefficient) | 2.76 | directpcw.comscentree.co | Indicates a moderate tendency to adsorb to organic matter in soil and sediment. It also suggests a potential for moderate bioaccumulation in aquatic organisms. |
| Water Solubility | Not explicitly stated, but the Log K_ow suggests low to moderate solubility. | aksci.com | The compound will be present in the aqueous phase but will also partition significantly to solids (sludge, sediment). |
Based on these properties, if released into a wastewater treatment plant, a significant portion of 7-Methoxy-3,7-dimethyloctan-3-ol is expected to adsorb to sewage sludge due to its moderate Log K_ow. The portion remaining in the water is expected to be largely removed through biodegradation. googleapis.com Any compound that reaches surface waters will partition between the water column and sediment, where it will continue to biodegrade. Due to its low vapor pressure, volatilization from water bodies is not a primary fate process.
Development of Analytical Methods for Environmental Monitoring
The detection and quantification of fragrance compounds like this compound in complex environmental matrices such as water, soil, or air require sophisticated analytical methods. chemicalbook.com
The primary technique for this type of analysis is Gas Chromatography coupled with Mass Spectrometry (GC-MS) . nih.govalsenvironmental.co.uk This method provides both the high separation efficiency needed for complex samples and the specific identification and quantification capabilities of mass spectrometry.
A typical analytical workflow involves several steps:
Sample Collection and Extraction:
Water: For aqueous samples like wastewater or river water, a pre-concentration step is necessary to detect the low concentrations expected. Solid-Phase Extraction (SPE) is commonly used, where water is passed through a cartridge containing a sorbent that retains the target compound, which is then eluted with a small volume of solvent. nih.gov
Air: Air samples can be collected by pumping air through tubes filled with a solid adsorbent (e.g., XAD-2 resin), followed by solvent extraction. scentree.co
Sludge/Sediment: Solid samples are typically extracted using techniques like ultrasonic-assisted extraction with an appropriate organic solvent. thegoodscentscompany.com
Derivatization (Optional but common): Alcohols can sometimes exhibit poor chromatographic peak shape. To improve this, they can be derivatized, for example, through silylation to convert the polar -OH group into a less polar trimethylsilyl (B98337) (TMS) ether. This improves volatility and chromatographic performance. nih.gov
GC-MS Analysis: The prepared extract is injected into the GC-MS.
The gas chromatograph separates the various compounds in the mixture based on their boiling points and interactions with the capillary column.
The mass spectrometer detects the separated compounds. For quantification, it is often operated in Selected Ion Monitoring (SIM) mode, where only specific ion fragments characteristic of the target molecule are monitored, providing high sensitivity and selectivity. nih.gov
Method detection limits for similar fragrance compounds using these techniques can reach the low microgram-per-liter (µg/L) range in water and the microgram-per-kilogram (µg/kg) range in sludge. nih.govnih.gov
Applications in Advanced Organic Synthesis and Chemical Research
Role as an Intermediate in the Synthesis of Complex Molecules
In organic synthesis, the value of an intermediate is determined by its ability to be reliably formed and subsequently transformed into more complex or valuable molecules. 7-Methoxy-3,7-dimethyloctan-3-ol serves as a key example of a terpene-derived alcohol that can act as a synthetic precursor. Terpenoids, as a class, are fundamental building blocks in the biosynthesis of numerous natural products, and their synthetic analogues are crucial in creating novel compounds. beilstein-journals.orgnih.gov
The synthesis of related compounds often begins with abundant natural terpenes. For instance, the related aldehyde, 7-methoxy-3,7-dimethyloctanal, can be synthesized from precursors like geraniol (B1671447) or dihydromyrcene (B1198221), with alcohol intermediates like 7-methoxy-3,7-dimethyloctan-2-ol (B1581215) or the title compound, this compound, being formed along the synthetic pathway. The general strategy involves building upon a terpene backbone, introducing the methoxy (B1213986) group, and then functionalizing the molecule as needed. google.com
The reactivity of this compound is primarily dictated by its tertiary alcohol and ether functional groups. While tertiary alcohols are resistant to oxidation under standard conditions because they lack a hydrogen atom on the carbinol carbon, they can undergo other important reactions. libretexts.org The hydroxyl group can be transformed into a better leaving group, facilitating nucleophilic substitution reactions. csueastbay.edu Furthermore, acid-catalyzed dehydration can lead to the formation of alkenes. csueastbay.edu The ether linkage is generally stable but can be cleaved under harsh acidic conditions. These potential transformations make it a versatile node for constructing more elaborate molecular architectures.
| Reaction Type | Functional Group Involved | Potential Product Class | General Conditions |
|---|---|---|---|
| Nucleophilic Substitution (via activation) | Tertiary Alcohol (-OH) | Alkyl Halides, Esters, etc. | Activation of -OH (e.g., to tosylate), followed by nucleophile |
| Dehydration | Tertiary Alcohol (-OH) | Alkenes | Strong acid (e.g., H₂SO₄), heat |
| Ether Cleavage | Methoxy Ether (-OCH₃) | Alcohols, Alkyl Halides | Strong acid (e.g., HBr, HI) |
Utilization as a Chemical Probe in Mechanistic Studies
While direct, extensive research into the use of this compound as a chemical probe is not widely documented, its structural features suggest potential in this area. A chemical probe is a small molecule used to study biological systems or chemical reactions. The stability of certain functional groups is a key attribute for such probes.
The tertiary alcohol in this compound is resistant to oxidation. libretexts.org This is a significant feature, as it would allow the molecule to be used in oxidative environments to probe other processes without being degraded itself. This stability could be leveraged in studies of enzyme-controlled oxidation reactions, where it could act as a control or a competitive inhibitor without being a substrate. libretexts.org
Emerging Applications in Novel Chemical Processes
The development of novel chemical processes often relies on the availability of versatile and functionalized starting materials. This compound, as a functionalized terpene derivative, is a candidate for use in emerging areas of chemical synthesis.
One such area is the functionalization of natural products and their derivatives to create libraries of new compounds with potential biological activity. For example, research on other terpene alcohols has shown that they can be functionalized to produce sulfonamide derivatives, some of which exhibit antibacterial and cytotoxic activity. mathnet.ru this compound could serve as a scaffold in similar synthetic campaigns, where its hydroxyl group is used as a handle to attach other chemical moieties, leading to new molecular entities for screening.
There is also growing interest in using renewable, terpene-based starting materials in the field of sustainable chemistry. The aldehyde analogue, 7-methoxy-3,7-dimethyl-octanal, has been noted for its potential use in synthesizing biodegradable materials. By extension, the alcohol could be explored as a monomer or a precursor to monomers for the synthesis of novel biodegradable polymers, such as polyesters or polyethers, leveraging its bifunctional nature to create unique polymer structures.
| Compound Name |
|---|
| This compound |
| 7-Methoxy-3,7-dimethyloctanal |
| 7-Methoxy-3,7-dimethyloctan-2-ol |
| Geraniol |
| Dihydromyrcene |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
